molecular formula C11H10BrNO6 B2374828 1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate CAS No. 73088-09-2

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate

Cat. No.: B2374828
CAS No.: 73088-09-2
M. Wt: 332.106
InChI Key: YQZXBMBWXQXRRM-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is an organic compound with the molecular formula C11H10BrNO6. It is a derivative of malonic acid and contains both bromine and nitro functional groups, making it a versatile compound in organic synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate can be synthesized through a multi-step process involving the bromination and nitration of a suitable aromatic precursor, followed by esterification with malonic acid derivatives. The typical synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate
  • Diethyl 2-(2-bromo-4-nitrophenyl)propanedioate
  • 1-(4-bromo-2-nitrophenyl)naphthalene

Uniqueness

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZXBMBWXQXRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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